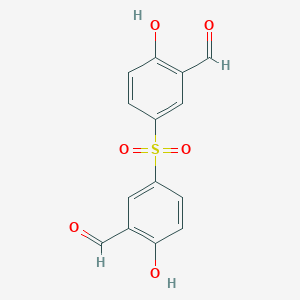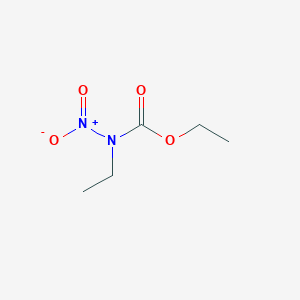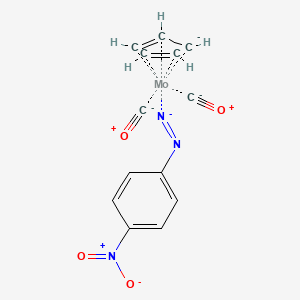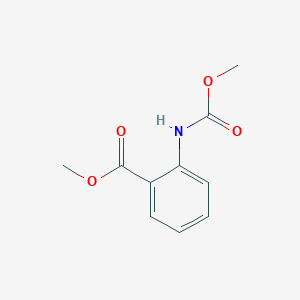
1-Bromo-2-(bromomethyl)tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(bromomethyl)tetradecane is an organic compound with the molecular formula C14H28Br2 It is a brominated alkane, specifically a tetradecane derivative, where two bromine atoms are attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)tetradecane can be synthesized through the bromination of 1-tetradecanol. The process involves adding sulfuric acid dropwise to 1-tetradecanol with continuous stirring, followed by the addition of hydrobromic acid. The mixture is then heated to 99-101°C and allowed to react for 8 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques for bromine handling and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(bromomethyl)tetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Though less common, the compound can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1-hydroxy-2-(hydroxymethyl)tetradecane.
Elimination: Formation of 1-tetradecene.
Oxidation: Formation of tetradecanoic acid derivatives.
Applications De Recherche Scientifique
1-Bromo-2-(bromomethyl)tetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Bromo-2-(bromomethyl)tetradecane exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved are primarily dictated by the specific chemical environment and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromotetradecane: Similar in structure but with only one bromine atom.
1,2-Dibromotetradecane: Another brominated tetradecane with bromine atoms on adjacent carbons.
1-Chloro-2-(chloromethyl)tetradecane: A chlorinated analogue with similar reactivity.
Uniqueness: 1-Bromo-2-(bromomethyl)tetradecane is unique due to the positioning of its bromine atoms, which allows for specific reactivity patterns not observed in its analogues. This makes it particularly useful in targeted synthetic applications and specialized industrial processes.
Propriétés
Numéro CAS |
10395-10-5 |
|---|---|
Formule moléculaire |
C15H30Br2 |
Poids moléculaire |
370.21 g/mol |
Nom IUPAC |
1-bromo-2-(bromomethyl)tetradecane |
InChI |
InChI=1S/C15H30Br2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15H,2-14H2,1H3 |
Clé InChI |
FXGFJLYWGHTSDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


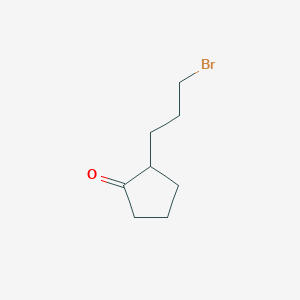
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
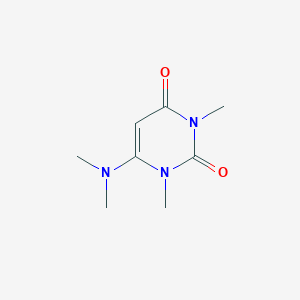
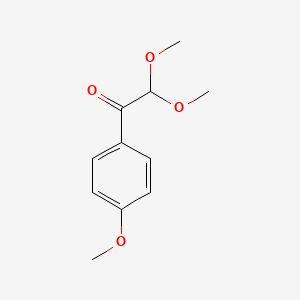
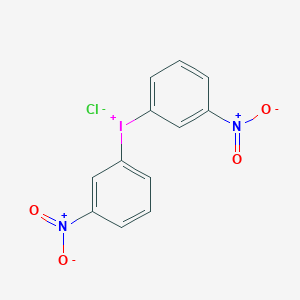

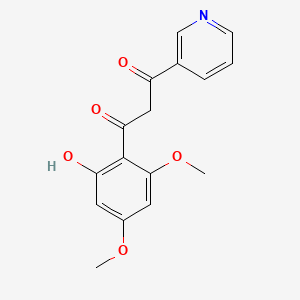
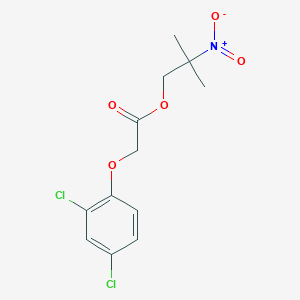
![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
